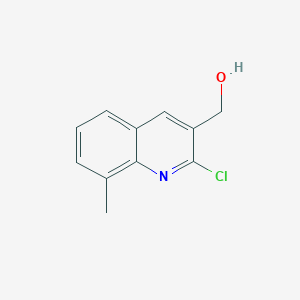

(2-Chloro-8-methylquinolin-3-yl)methanol

説明

Precursor Synthesis: 2-Chloro-8-methylquinoline-3-carbaldehyde (B1582571) (or Analogues)

The principal precursor for the title compound is 2-chloro-8-methylquinoline-3-carbaldehyde. Its synthesis is most notably achieved through the Vilsmeier-Haack reaction.

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group onto an activated aromatic ring. In this specific synthesis, the reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This reagent then reacts with an appropriate acetanilide (B955) derivative to yield the desired quinoline (B57606) carbaldehyde.

A common starting material for the synthesis of 2-chloro-8-methylquinoline-3-carbaldehyde is N-(o-tolyl)acetamide. This compound undergoes a cyclization and formylation process when treated with the Vilsmeier reagent. The reaction is an efficient one-pot synthesis that constructs the quinoline ring system while simultaneously introducing the chloro and formyl groups at the 2- and 3-positions, respectively.

Reduction Strategies for the Aldehyde Moiety

Following the successful synthesis of 2-chloro-8-methylquinoline-3-carbaldehyde, the next crucial step involves the reduction of the aldehyde group to a primary alcohol to furnish (2-chloro-8-methylquinolin-3-yl)methanol. Several reliable reduction methods have been reported.

A widely used and effective method for the reduction of the aldehyde is the use of sodium borohydride (B1222165) (NaBH₄). This reagent is known for its selectivity in reducing aldehydes and ketones. The reaction is typically conducted in a protic solvent, with methanol (B129727) being a common choice. The process is generally carried out at room temperature, and the reaction progress can be conveniently monitored using thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, often yielding the desired alcohol in high purity.

Table 1: Sodium Borohydride Reduction of 2-Chloro-8-methylquinoline-3-carbaldehyde

| Reducing Agent | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| Sodium Borohydride | Methanol | 3–4 hours | 90 |

Note: Data is compiled from scientific literature.

To enhance reaction efficiency, microwave-assisted organic synthesis has been applied to the reduction of 2-chloro-8-methylquinoline-3-carbaldehyde. This technique significantly accelerates the reaction rate. In a typical setup, a methanolic solution of the aldehyde and sodium borohydride is subjected to microwave irradiation. This approach drastically reduces the reaction time from several hours to a matter of minutes, while still affording high yields of the product.

Table 2: Comparison of Conventional vs. Microwave-Assisted Reduction

| Method | Reducing Agent | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Conventional Heating | Sodium Borohydride | Methanol | 3–4 hours | 90 |

Note: Data highlights the acceleration of the reaction under microwave conditions.

A classic, though less frequently reported in recent literature for this specific transformation, is the Bouveault-Blanc reduction. This method employs metallic sodium as the reducing agent in an alcoholic solvent like ethanol (B145695) or methanol, which also serves as the proton source. While this method is effective for the reduction of carbonyl compounds, it requires careful handling due to the high reactivity of metallic sodium.

特性

IUPAC Name |

(2-chloro-8-methylquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-3-2-4-8-5-9(6-14)11(12)13-10(7)8/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLHTRIZUUCKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357707 | |

| Record name | (2-chloro-8-methylquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333408-31-4 | |

| Record name | (2-chloro-8-methylquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 333408-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 2 Chloro 8 Methylquinolin 3 Yl Methanol

Formation of Related Ether Derivatives (e.g., Methoxy (B1213986) and Ethoxy Analogues)

The hydroxyl group of (2-Chloro-8-methylquinolin-3-yl)methanol can be readily converted to various ether derivatives, such as methoxy and ethoxy analogues. These derivatives are typically synthesized through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This classic method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

General Procedure for Williamson Ether Synthesis:

Deprotonation: this compound is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.

Nucleophilic Substitution: The resulting alkoxide is then reacted with an appropriate alkyl halide (e.g., methyl iodide for the methoxy analogue or ethyl iodide for the ethoxy analogue) to yield the desired ether. youtube.comdoubtnut.com

Methoxy Analogue Synthesis:

A specific method for the synthesis of the related (2-Chloro-8-methoxyquinolin-3-yl)methanol has been reported, which involves the reduction of 2-chloro-8-methoxyquinoline-3-carbaldehyde. nih.gov This reaction is also carried out using sodium borohydride (B1222165) and montmorillonite (B579905) K-10 under microwave irradiation. nih.gov

| Reactant | Reagent | Catalyst | Conditions | Product |

| 2-Chloro-8-methoxyquinoline-3-carbaldehyde | Sodium borohydride (NaBH₄) | Montmorillonite K-10 | Microwave, 500 W, 5 min | (2-Chloro-8-methoxyquinolin-3-yl)methanol |

Ethoxy Analogue Synthesis:

Alternative Synthetic Pathways

Alternative synthetic strategies for this compound primarily focus on different methods for the preparation of the key precursor, 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571). Two significant alternative routes are the Vilsmeier-Haack reaction and the Friedländer synthesis.

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. nih.gov In the context of quinoline (B57606) synthesis, this reaction can be employed to prepare 2-chloro-3-formylquinolines from the corresponding N-arylacetamides. nih.gov The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the formylating agent. nih.gov The resulting 2-chloro-8-methylquinoline-3-carbaldehyde can then be reduced to the target alcohol as previously described. wikipedia.org

Friedländer Synthesis:

The Friedländer synthesis is a classical and versatile method for the construction of the quinoline ring system. wikipedia.orgorganic-chemistry.org It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net To obtain the precursor for this compound, a suitably substituted 2-aminobenzaldehyde would be reacted with a compound that provides the 3-formyl group. While a direct Friedländer synthesis to 2-chloro-8-methylquinoline-3-carbaldehyde is not commonly reported, this method represents a viable alternative for the construction of the core quinoline scaffold, which can then be further functionalized. researchgate.netresearchgate.netsemanticscholar.org

Advanced Synthetic Transformations and Derivatization Strategies

Mitsunobu Reaction Applications

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a wide array of functional groups, such as esters and ethers, with a characteristic inversion of stereochemistry. wikipedia.org The reaction typically involves an alcohol, a nucleophile (often an acidic compound), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org The process begins with the activation of the alcohol by the PPh₃/DEAD system, forming an oxyphosphonium salt, which is an excellent leaving group. organic-chemistry.org This intermediate is then displaced by the nucleophile in an Sₙ2 fashion. wikipedia.org

A significant application of the Mitsunobu reaction involving (2-Chloro-8-methylquinolin-3-yl)methanol and its analogues is the regioselective N-alkylation of nitrogen-containing heterocyclic compounds. researchgate.net This strategy facilitates the coupling of two distinct N-heterocyclic systems. researchgate.net In a typical procedure, (2-chloroquinolin-3-yl)methanol (B155800) is treated with N-heterocyclic compounds such as quinazolinone or pyrimidone in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in a solvent like dry tetrahydrofuran (B95107) (THF). researchgate.net

The reaction proceeds via the initial formation of a phosphonium (B103445) salt intermediate from the interaction between PPh₃ and DEAD. nih.gov This intermediate activates the hydroxyl group of this compound, which is then susceptible to nucleophilic attack by the nitrogen atom of the heterocyclic partner, leading to the formation of a new C-N bond. researchgate.netnih.gov This method is noted for its efficiency in creating building blocks that may be useful in the synthesis of natural products. researchgate.netresearchgate.net The regioselectivity arises from the preferential attack of the exocyclic nitrogen of the heterocyclic nucleophile on the activated alcohol. researchgate.net

Table 1: Examples of N-Alkylation using (2-chloroquinolin-3-yl)methanol under Mitsunobu Conditions Note: Data adapted from studies on the non-methylated analogue, but the principle applies directly to the 8-methyl derivative.

| Nitrogen Heterocycle | Resulting Product Structure | Reaction Conditions | Reference |

|---|---|---|---|

| Quinazolinone | 3-((2-Chloroquinolin-3-yl)methyl)quinazolin-4(3H)-one | PPh₃, DEAD, Dry THF | researchgate.net |

| Pyrimidone | 1-((2-Chloroquinolin-3-yl)methyl)pyrimidin-2(1H)-one | PPh₃, DEAD, Dry THF | researchgate.net |

| 2-Oxoquinoline | 1-((2-Chloroquinolin-3-yl)methyl)quinolin-2(1H)-one | PPh₃, DEAD, Dry THF | researchgate.net |

Beyond N-alkylation, the Mitsunobu reaction is broadly applicable for converting alcohols into other ethers and esters. organic-chemistry.org Given that this compound possesses a primary alcohol functional group, it is a suitable substrate for these transformations. wikipedia.orgnih.gov For esterification, a carboxylic acid serves as the nucleophile. The reaction between the alcohol, a carboxylic acid, PPh₃, and DEAD results in the formation of the corresponding ester with inversion of configuration if the alcohol is chiral. organic-chemistry.org Similarly, for ether synthesis, a phenolic compound can act as the nucleophile, leading to the formation of an aryl ether. These reactions provide a mild and effective route to a diverse range of derivatives from the parent alcohol.

Condensation and Cyclization Reactions

The synthetic precursor to this compound is 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571). nih.govchemijournal.com This aldehyde is a versatile intermediate for various condensation and subsequent cyclization reactions to generate a range of heterocyclic scaffolds.

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond and are typically synthesized through the condensation of a primary amine with an active carbonyl compound like an aldehyde. nih.govresearchgate.net The precursor, 2-chloro-8-methylquinoline-3-carbaldehyde, readily undergoes condensation with various substituted anilines and other primary amines. rsc.orgnih.gov For instance, reacting 2-chloro-8-methylquinoline-3-carbaldehyde with substituted anilines in a solvent such as acetone (B3395972) yields the corresponding 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine derivatives. rsc.orgnih.gov Condensation with phenylhydrazine (B124118) has also been reported to produce the respective Schiff base. rsc.orgnih.gov These reactions are fundamental for preparing intermediates for more complex structures. nih.gov

Table 2: Synthesis of Schiff Bases from 2-Chloro-8-methylquinoline-3-carbaldehyde

| Amine Reactant | Schiff Base Product Name | Reaction Conditions | Reference |

|---|---|---|---|

| Substituted Anilines | 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine | Acetone | rsc.org |

| Phenylhydrazine | (E)-1-(2-chloroquinolin-3-yl)-2-phenylhydrazinylidenemethyl)quinoline (analogue) | Refluxing DMF | nih.gov |

Azetidinones, also known as β-lactams, are four-membered cyclic amides that form the core structure of many important antibiotics. A common synthetic route to this scaffold is the Staudinger cycloaddition, which involves the reaction of a Schiff base with a ketene. mdpi.com In practice, this is often achieved by reacting the Schiff base with an acyl chloride, such as chloroacetyl chloride, in the presence of a base like triethylamine (B128534) (TEA). asianpubs.orgresearchgate.net

Schiff bases derived from 2-chloroquinoline-3-carbaldehydes serve as effective precursors for azetidinone synthesis. rsc.orgnih.gov The cycloaddition of these Schiff bases with chloroacetyl chloride in a solvent like DMF containing triethylamine yields 3-chloro-4-(2-chloroquinolin-3-yl)-azetidin-2-one derivatives in moderate to good yields. rsc.orgnih.govorientjchem.org This transformation provides a direct pathway to quinoline-functionalized β-lactam structures.

Thiazole (B1198619) derivatives can also be synthesized from Schiff base precursors. actascientific.com A well-established method involves the cyclization of a Schiff base with a reagent containing both a thiol and a carboxylic acid group, such as thioglycolic acid. actascientific.com The reaction between a Schiff base and thioglycolic acid typically yields a thiazolidin-4-one, which is a derivative of thiazole. actascientific.com

Following this general principle, the Schiff bases prepared from 2-chloro-8-methylquinoline-3-carbaldehyde are suitable intermediates for the synthesis of quinolinyl-thiazole derivatives. The reaction involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon, followed by intramolecular cyclization and dehydration to form the thiazolidinone ring. actascientific.com This provides access to hybrid molecules incorporating both the quinoline (B57606) and thiazole heterocyclic systems.

Construction of 2-Pyridone Frameworks

The core structure of the 2-chloroquinoline (B121035) system can be transformed into a 2-oxo-1,2-dihydroquinoline, which is a quinoline analogue of a 2-pyridone. This transformation is typically performed on the carbaldehyde precursor. The conversion is achieved by heating the 2-chloro-3-formylquinoline derivative in acetic acid with sodium acetate. rsc.org This process involves the hydrolysis of the chloro group at the C2 position, which is then replaced by a hydroxyl group, leading to the more stable 2-oxo tautomer. While various methods exist for synthesizing 2-pyridones, this specific route provides a direct way to access 2-oxo-1,2-dihydroquinoline-3-carbaldehydes from their readily available 2-chloro counterparts. nih.govorganic-chemistry.org

Cannizzaro Reaction Outcomes

The Cannizzaro reaction involves the base-induced disproportionation of a non-enolizable aldehyde into a primary alcohol and a carboxylic acid. wikipedia.org When 2-chloro-3-formylquinolines are subjected to Cannizzaro reaction conditions, the outcomes can be more complex than a simple disproportionation. ias.ac.in

Research on various 2-chloro-3-formylquinolines revealed that treatment with a strong base like sodium hydroxide (B78521) in methanol (B129727) resulted in simultaneous redox reactions and methoxylation at the C2 position. Instead of the expected (2-chloroquinolin-3-yl)methanol and 2-chloroquinoline-3-carboxylic acid, the reaction yielded a mixture of 2-methoxy-3-formylquinolines, 2-methoxyquinolin-3-yl-methanols (the reduced product), and 2-methoxyquinoline-3-carboxylic acids (the oxidized product). ias.ac.in The presence of electron-withdrawing groups on the quinoline ring generally accelerates the rate of the Cannizzaro reaction. adichemistry.com

Table 1: Products from the Cannizzaro Reaction of 2-Chloro-3-formylquinolines in Methanolic NaOH

| Starting Material Precursor | Product 1 (Methoxylated Aldehyde) | Product 2 (Reduced - Alcohol) | Product 3 (Oxidized - Carboxylic Acid) |

|---|---|---|---|

| 2-Chloro-3-formylquinolines | 2-Methoxy-3-formylquinolines | 2-Methoxyquinolin-3-yl-methanols | 2-Methoxyquinoline-3-carboxylic acids |

Data sourced from a study on the Cannizzaro reaction of 2-chloro-3-formylquinolines. ias.ac.in

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position

The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide range of functional groups, significantly diversifying the molecular scaffold.

For instance, 2-chloroquinoline-3-carbaldehydes react with secondary amines like morpholine (B109124) in the presence of a catalytic amount of dimethylaminopyridine to yield the corresponding 2-morpholinoquinoline-3-carbaldehydes. nih.gov This substitution replaces the chloro group with a morpholino moiety. Similar reactions can be performed with other nucleophiles, such as various anilines and hydrazines, to produce Schiff bases or other substituted quinolines. rsc.orgnih.gov The electrophilicity of the C2 position, enhanced by the quinoline nitrogen, facilitates these substitutions.

Other Functional Group Interconversions

Beyond the core transformations, the functional groups of this compound and its precursors can undergo several other important interconversions.

Oxidation of the Carbaldehyde Precursor

The aldehyde group of 2-chloroquinoline-3-carbaldehyde (B1585622) can be readily oxidized to a carboxylic acid. One documented method involves treating the aldehyde with silver nitrite (B80452) in the presence of sodium hydroxide to yield the corresponding 2-chloroquinoline-3-carboxylic acid. rsc.org This transformation provides a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Reduction of Nitrile-Substituted Quinoline Analogues

The synthesis of this compound is most directly achieved by the reduction of its aldehyde precursor, 2-chloro-8-methylquinoline-3-carbaldehyde. This reduction can be accomplished using reagents such as sodium borohydride (B1222165), often with a catalyst like montmorillonite (B579905) K-10 under microwave irradiation. nih.gov

While the outline mentions the reduction of nitrile analogues, the reduction of a related compound, 2-chloro-3-cyanoquinoline, with lithium aluminium hydride (LiAlH4) has been shown to yield (2-chloroquinolin-3-yl)methanamine, not the alcohol. rsc.orgnih.gov The conversion of the nitrile to the primary alcohol is not a standard transformation. The typical pathway involves the reduction of the nitrile to a primary amine. rsc.org

Sonogashira Coupling of Haloquinoline Precursors

The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The 2-chloro-3-formylquinoline scaffold serves as a suitable substrate for this reaction. The coupling is typically performed using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

In this context, the Sonogashira reaction of 2-chloro-3-formylquinolines with various alkyne derivatives occurs at the C2-chloro position. rsc.orgnih.gov The reaction, catalyzed by complexes like [PdCl2(PPh3)2] and CuI in a solvent such as anhydrous DMF or THF with trimethylamine, results in the formation of 2-alkynyl-3-formyl-quinolines. rsc.orgnih.gov This method is highly effective for creating extended conjugated systems by linking alkynyl groups directly to the quinoline core. nih.govnih.gov

Structural Characterization and Solid State Analysis

Spectroscopic Elucidation

Spectroscopic analysis provides a detailed view of the molecular framework and functional groups present in the compound. While complete spectral data sets are not uniformly available in the public literature, a comprehensive characterization can be compiled from existing related studies.

NMR spectroscopy is fundamental in confirming the carbon-hydrogen framework of (2-Chloro-8-methylquinolin-3-yl)methanol. The transformation from its precursor, 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571), involves the reduction of the aldehyde group to a primary alcohol. This change is readily observable in NMR spectra.

¹H NMR: In the proton NMR spectrum, the disappearance of the characteristic aldehyde proton signal (typically around 10.0 ppm) is expected. Concurrently, new signals corresponding to the methanol (B129727) group appear. These would include a singlet or doublet for the methylene (B1212753) protons (-CH₂OH), anticipated in the 4.5-5.0 ppm region, and a broad singlet for the hydroxyl proton (-OH), whose chemical shift is variable depending on concentration and solvent. The aromatic protons on the quinoline (B57606) ring are expected to appear in the 7.0-8.5 ppm range, with the methyl group protons (-CH₃) showing a singlet around 2.7 ppm researchgate.net.

¹³C NMR: The carbon spectrum would confirm the presence of 11 distinct carbon environments, consistent with the molecular formula. The most notable change from the aldehyde precursor is the upfield shift of the carbon at position 3, from an aldehyde carbonyl signal (around 190 ppm) to a methylene carbon signal (-CH₂OH) expected in the 60-65 ppm range. The methyl carbon would appear around 18-25 ppm, while the aromatic and heterocyclic carbons would resonate between 120-150 ppm researchgate.net.

Table 1: Predicted NMR Spectral Data for this compound

| Analysis | Predicted Chemical Shift (δ ppm) | Attributed Protons/Carbons |

|---|---|---|

| ¹H NMR | ~8.5 | H4 of quinoline ring |

| 7.6 - 7.8 | Aromatic protons (H5, H6, H7) | |

| ~4.8 | -CH₂OH (methylene protons) | |

| Variable | -OH (hydroxyl proton) | |

| ~2.7 | -CH₃ (methyl protons) | |

| ¹³C NMR | 120 - 150 | Aromatic & Heterocyclic Carbons |

| ~62 | -CH₂OH (methylene carbon) |

IR spectroscopy identifies the functional groups within the molecule. For this compound, the key vibrational bands would confirm the presence of the hydroxyl group and the quinoline core. The spectrum would be characterized by the absence of the strong carbonyl (C=O) stretching band of its aldehyde precursor. Instead, a prominent broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. Other significant absorptions include C-H stretching for the aromatic and methyl groups around 2900-3100 cm⁻¹, C=C and C=N stretching vibrations of the quinoline ring in the 1500-1600 cm⁻¹ region, and a C-Cl stretching vibration, typically observed below 850 cm⁻¹ orientjchem.orgresearchgate.net.

Table 2: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3600 (broad) | O-H Stretch | Alcohol |

| 2900 - 3100 | C-H Stretch | Aromatic/Alkyl |

| 1500 - 1600 | C=C / C=N Stretch | Quinoline Ring |

| ~1050 | C-O Stretch | Primary Alcohol |

Mass spectrometry is used to determine the molecular weight and elemental formula. For this compound (formula C₁₁H₁₀ClNO), the expected monoisotopic mass is approximately 207.0451 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic isotopic pattern due to the presence of chlorine. A pair of peaks at m/z 207 and m/z 209 in an approximate 3:1 intensity ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes, would be definitive evidence of a chlorine-containing compound researchgate.net. HRMS would confirm the elemental composition with high accuracy.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the quinoline chromophore. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region. These correspond to π-π* transitions within the aromatic system and n-π* transitions involving the non-bonding electrons on the nitrogen atom. Absorption peaks are generally observed in the range of 230-320 nm orientjchem.org.

Single-Crystal X-ray Diffraction Studies

The most definitive structural information comes from single-crystal X-ray diffraction, which provides precise atomic coordinates and reveals the molecule's three-dimensional structure and packing in the solid state.

A study published in Acta Crystallographica Section E provides a detailed crystallographic analysis of this compound. nih.govnih.gov The molecule, with the chemical formula C₁₁H₁₀ClNO, crystallizes in the monoclinic system. nih.gov

The analysis reveals that the molecule is nearly planar. The root-mean-square (r.m.s.) deviation for all non-hydrogen atoms from the mean plane of the quinoline ring system is a mere 0.017 Å, indicating a high degree of planarity. nih.govnih.gov

In the crystal lattice, molecules are organized through specific intermolecular interactions. A notable feature is the presence of O—H⋯O hydrogen bonds, which link adjacent molecules into chains. nih.gov The crystal structure is further stabilized by C—H⋯π interactions and aromatic π–π stacking interactions, with a reported centroid–centroid distance of 3.661(2) Å between the pyridine (B92270) and benzene (B151609) rings of adjacent molecules. nih.gov

Table 3: Crystal Data and Structure Refinement for this compound nih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₀ClNO |

| Formula weight | 207.65 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 14.963 (2) |

| b (Å) | 4.632 (1) |

| c (Å) | 14.469 (2) |

| β (°) | 103.612 (1) |

| Volume (ų) | 974.7 (3) |

| Z | 4 |

Intermolecular Interactions in the Crystalline Lattice

The stability and packing of this compound in its crystalline form are governed by a combination of specific intermolecular forces. These non-covalent interactions, including hydrogen bonding and stacking interactions, are crucial in defining the supramolecular assembly of the compound. iucr.orgnih.gov The molecule itself is nearly planar, with a root-mean-square (r.m.s.) deviation for the non-hydrogen atoms of 0.017 Å. iucr.orgnih.govresearchgate.net

O-H⋯O Hydrogen Bonding Networks

In the crystal structure of this compound, molecules are linked through intermolecular O-H⋯O hydrogen bonds. iucr.orgnih.govresearchgate.net These interactions create C(2) chains that extend along the researchgate.net crystallographic direction. iucr.orgnih.govresearchgate.net This hydrogen bonding network is a primary organizing force in the solid-state packing of the molecules. researchgate.net

Aromatic π–π Stacking Interactions

Aromatic π–π stacking interactions are also key features in the crystal packing of this compound. iucr.orgnih.govresearchgate.net These stabilizing interactions occur between the aromatic rings of adjacent molecules. nih.gov The specific geometry of this interaction is defined by a centroid–centroid distance of 3.661 (2) Å between the pyridine ring (Cg1) and the benzene ring (Cg2) of a neighboring molecule. iucr.orgnih.gov

Crystallographic Data and Refinement Parameters

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, and the data reveals a good to moderate level of refinement. iucr.orgrasayanjournal.co.in The relatively high Rint value of 0.167 may be indicative of poor crystal quality. iucr.orgnih.gov

| Parameter | Value | Source |

|---|---|---|

| Empirical Formula | C₁₁H₁₀ClNO | iucr.orgnih.gov |

| Formula Weight (Mᵣ) | 207.65 | iucr.orgnih.gov |

| Temperature (T) | 290 K | iucr.orgnih.gov |

| Crystal System | Monoclinic | iucr.orgnih.gov |

| Space Group | P 2₁/c | iucr.orgnih.gov |

| Unit Cell Dimensions | ||

| a (Å) | 14.963 (2) | iucr.orgnih.gov |

| b (Å) | 4.632 (1) | iucr.orgnih.gov |

| c (Å) | 14.469 (2) | iucr.orgnih.gov |

| β (°) | 103.612 (1) | iucr.orgnih.gov |

| Volume (V) (ų) | 974.7 (3) | iucr.orgnih.gov |

| Z | 4 | iucr.orgnih.gov |

| Data Collection and Refinement | ||

| Radiation | Mo Kα (λ = 0.71073 Å) | iucr.orgnih.gov |

| Measured Reflections | 7607 | iucr.orgnih.gov |

| Independent Reflections | 1723 | iucr.orgnih.gov |

| R_int | 0.167 | iucr.orgnih.gov |

| Final R indices [I > 2σ(I)] | R₁ = 0.061 | iucr.org |

| R indices (all data) | wR₂ = 0.135 | iucr.org |

| Goodness-of-fit (S) | 0.85 | iucr.org |

| Refinement Method | Refinement on F² using SHELXL | researchgate.net |

Comparative Crystallographic Analysis of Chlorinated Quinoline Derivatives

A comparative analysis of chlorinated quinoline derivatives reveals common structural motifs. rasayanjournal.co.in A survey of the Cambridge Structural Database (CSD) indicates that these compounds predominantly crystallize in the monoclinic crystal system, accounting for approximately 65% of the structures analyzed. rasayanjournal.co.in The orthorhombic system is the next most common, at about 27%. rasayanjournal.co.in

Furthermore, the space group P2₁/n (an equivalent setting of P2₁/c) is observed with high frequency, present in roughly 58% of the analyzed structures. rasayanjournal.co.in The reliability index (R-factor) for these chlorinated quinoline structures typically ranges from 0.0202 to 0.0852, signifying a good to moderate level of refinement. rasayanjournal.co.in The crystallographic data for this compound, with its monoclinic system, P2₁/c space group, and R-factor of 0.061, aligns well with the general crystallographic trends observed for this class of compounds. iucr.orgrasayanjournal.co.in

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of a molecule.

The three-dimensional arrangement of atoms (conformation) and the distribution of electrons are fundamental to a molecule's properties.

Conformational Analysis: The conformation of (2-Chloro-8-methylquinolin-3-yl)methanol has been determined experimentally through X-ray crystallography. The analysis of its crystal structure reveals that the quinoline (B57606) fused-ring system is nearly planar, with a root-mean-square (r.m.s.) deviation for the non-hydrogen atoms of only 0.017 Å. nih.govnih.gov This planarity is a key feature of the quinoline core. In the solid state, the molecules are organized into chains through intermolecular O-H···O hydrogen bonds and further stabilized by C-H···π and π-π stacking interactions. nih.gov

While the crystal structure provides the conformation in the solid phase, computational conformational analysis can explore the molecule's preferred shapes in other environments, such as in the gas phase or in solution. Such studies, often performed using DFT methods, would involve rotating the flexible bonds—primarily the C-C and C-O bonds of the methanol (B129727) substituent—to identify all low-energy conformers. For a related compound, 2-chloro-3-methylquinoline, DFT calculations at the B3LYP/6–311++G(d,p) level of theory have been used to successfully evaluate its structural and spectroscopic features, demonstrating the utility of this approach for quinoline derivatives. researchgate.net

Electronic Structure: The electronic structure of a molecule, including the energies of its frontier molecular orbitals (HOMO and LUMO), dictates its reactivity and spectroscopic properties. For this compound, the quinoline ring is an electron-rich aromatic system, but the presence of the chlorine atom at the 2-position and the methanol group at the 3-position significantly influences the electron distribution. The chlorine atom, being electronegative, acts as an electron-withdrawing group, while the methyl group is weakly electron-donating.

Quantum chemical calculations can provide precise values for the HOMO and LUMO energies and map the electron density distribution. These calculations would likely show the HOMO localized on the quinoline ring system, while the LUMO might have significant contributions from the C-Cl antibonding orbital, indicating the site for potential nucleophilic attack.

Table 1: Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.963 (2) |

| b (Å) | 4.632 (1) |

| c (Å) | 14.469 (2) |

| β (°) | 103.612 (1) |

| Volume (ų) | 974.7 (3) |

| Z | 4 |

| Key Interactions | O-H···O hydrogen bonds, C-H···π interactions, π-π stacking |

Reactivity descriptors derived from quantum chemical calculations help to predict how a molecule will behave in a chemical reaction. These descriptors include concepts like molecular electrostatic potential (MEP), atomic charges, and frontier molecular orbital densities.

For this compound, the presence of the chloro group at the 2-position is known to increase the electrophilicity of that carbon atom, making it a prime target for nucleophilic substitution reactions. An MEP map would visually confirm this, showing a region of positive electrostatic potential (electron deficiency) around the C2 carbon.

Computational studies on related chloroquinolines have shown that the reactivity is highly dependent on the positions of the substituents. researchgate.netmdpi.com For instance, the reactivity of 2-chloroquinolines differs significantly from that of 4-chloroquinolines in nucleophilic substitution reactions. researchgate.net A detailed computational analysis of this compound would involve calculating various reactivity indices to quantify its reactivity profile.

Reaction Mechanism Elucidation through Computational Models

Computational modeling is a powerful method for investigating the step-by-step mechanism of chemical reactions, including the identification of transient intermediates and transition states.

Nucleophilic aromatic substitution (SNAr) is a key reaction for chloroquinolines. In the case of this compound, a nucleophile can replace the chlorine atom at the C2 position.

The generally accepted mechanism for SNAr reactions on electron-deficient aromatic rings like quinoline involves a two-step addition-elimination process. However, for some systems, a concerted SN2-like mechanism can also be considered. biosynth.comnih.gov A computational study would aim to locate the transition state(s) for this substitution reaction. The transition state in a concerted SN2 reaction is characterized by a pentacoordinate carbon atom where the new bond with the nucleophile is forming simultaneously as the bond to the leaving group (chloride) is breaking. utexas.edu

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target like a protein or enzyme.

Quinoline derivatives are known to target bacterial DNA gyrase, an essential enzyme for DNA replication, making it an attractive target for antibacterial drug design. nih.gov The precursor to the title compound, 2-Chloro-8-methylquinoline-3-carbaldehyde (B1582571), has been identified as a potential inhibitor of DNA gyrase.

Molecular docking simulations can be used to model the interaction of this compound with the ATP-binding site of DNA gyrase subunit B (GyrB). These simulations would predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Studies on similar fluoroquinolone derivatives docked against topoisomerase II DNA gyrase have reported favorable binding energies, often in the range of -8.5 to -11.8 kcal/mol, indicating strong binding. nih.govnih.gov For instance, docking studies of fluoroquinolones with S. aureus gyrase have also been performed to understand their inhibitory activity. researchgate.net A docking study of this compound would likely show that the quinoline ring engages in π-stacking interactions with aromatic residues in the active site, while the methanol group could form hydrogen bonds with polar residues or water molecules.

Table 2: Comparative Docking Data of Quinolone Derivatives with DNA Gyrase/Topoisomerase

| Compound Class | Target Protein | Reported Binding Energy/Score | Key Interacting Residues (Example) | Reference |

| Fluoroquinolones | Topoisomerase II DNA gyrase | -8.51 (Glide score) | - | nih.gov |

| Fluoroquinolones | Human Topoisomerase II beta | -9.96 to -11.78 kcal/mol | ASP479, SER480 | nih.gov |

| Polychloroaniline | S. aureus gyrase complex (SAGS) | -77.25 kcal/mol (Total Binding Energy) | GLY1115, GLN1095, PHE1097 | utexas.edu |

A detailed ligand-protein interaction profile for this compound would provide a rational basis for its potential as a DNA gyrase inhibitor and guide the design of more potent analogues.

Prediction of Binding Affinities and Modes of Action

A comprehensive search of scholarly databases and scientific publications did not yield any studies that have computationally predicted the binding affinity or detailed the mode of action of this compound with any specific biological target. The existing research on this compound has primarily focused on its synthesis and crystallographic analysis, which provides a foundational understanding of its three-dimensional structure. nih.govnih.gov

In the broader context of quinoline derivatives, numerous computational studies have been conducted to predict their potential as therapeutic agents. These studies often involve molecular docking simulations to estimate the binding energy (affinity) of the compounds to the active sites of various enzymes or receptors and to visualize the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govthesciencein.orgresearchgate.netresearchgate.net For instance, research on other quinoline-based compounds has explored their binding to targets like the anticancer peptide CB1a, acetylcholinesterase, and various kinases, often reporting binding affinities in the range of -5 to -10 kcal/mol and identifying critical amino acid residues for binding. nih.govthesciencein.orgjbcpm.com

However, analogous predictive data for this compound is not present in the available literature. Such a study would typically involve:

Target Identification: Selecting a relevant biological target (e.g., an enzyme or receptor) based on the compound's potential therapeutic application.

Molecular Docking: Using computational software to predict the most likely binding pose of this compound within the active site of the chosen target.

Binding Affinity Calculation: Estimating the free energy of binding, which indicates the strength of the interaction.

Interaction Analysis: Identifying the specific amino acid residues and the types of non-covalent interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions) that govern the binding.

Without such a dedicated study, any discussion on the binding affinities and modes of action of this compound would be purely speculative and fall outside the scope of scientifically validated information. The crystallographic data confirms the compound's structure, which is a prerequisite for any molecular modeling study, but does not in itself provide information about its interactions with biological macromolecules. nih.govnih.gov

Therefore, there are no research findings or data tables to present for the predicted binding affinities and modes of action of this specific compound.

Biological Activity Investigations and Structure Activity Relationship Sar Studies

Evaluation of Antioxidant Properties

The antioxidant potential of (2-Chloro-8-methylquinolin-3-yl)methanol has been a subject of scientific inquiry. In a study by Roopan and colleagues, the compound was synthesized and screened for its antioxidant activity. arkat-usa.org The investigation utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to assess the compound's ability to neutralize free radicals. arkat-usa.org While the study reported the screening of this compound, detailed quantitative data on its specific antioxidant efficacy were not extensively elaborated in the available literature. However, related research on quinoline (B57606) derivatives suggests that the quinoline nucleus can be a viable scaffold for the development of compounds with antioxidant properties.

Assessment of Cytotoxic Effects on Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated against human cancer cell lines, providing insights into its potential as an anticancer agent.

In a notable study, this compound, designated as compound 5b , was synthesized and assessed for its cytotoxic effects against HeLa (cervical cancer) cells. arkat-usa.org The research indicated that the compound exhibited cytotoxic activity against this cell line. To evaluate its selectivity, the study also included a hemolytic assay using human erythrocytes. The results showed that this compound was inactive in the hemolytic assay, suggesting a degree of selectivity towards cancer cells over normal red blood cells. arkat-usa.org However, the study categorized its cytotoxic activity as moderate when compared to other synthesized analogues in the same series. arkat-usa.org

| Compound Name | Cell Line | Activity | Source |

| This compound (5b ) | HeLa | Cytotoxic | arkat-usa.org |

| This compound (5b ) | Human RBC | Inactive | arkat-usa.org |

Antimicrobial Activity Assays

While the core compound this compound itself has not been extensively tested for its antimicrobial properties in available literature, numerous studies have focused on the antimicrobial potential of its derivatives, highlighting the importance of the 2-chloroquinoline (B121035) scaffold in developing new antimicrobial agents.

Research into derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622), the precursor to this compound, has provided insights into potential antibacterial applications. For instance, a series of 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones were synthesized and evaluated for their antibacterial activity against several bacterial strains. However, these specific derivatives showed no activity against Salmonella typhi, E. coli, Bacillus subtilis, and Staphylococcus aureus. ugr.es

In contrast, other research has indicated that derivatives of 2-chloro-8-methylquinoline (B1592087) can possess antibacterial properties. For example, certain Schiff base derivatives have been synthesized from 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) and have been noted for their biological potential. ugr.es The antibacterial activity of quinoline derivatives is a well-established field, with many compounds showing efficacy against a range of bacteria. researchgate.net

Similar to the antibacterial studies, the direct antifungal activity of this compound is not well-documented. However, the antifungal potential of its derivatives has been explored. The aforementioned 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-one derivatives were also tested against the fungus Aspergillus niger and were found to be inactive. ugr.es

Conversely, studies on other derivatives of 2-chloro-8-methylquinoline have shown promise. For example, certain amine derivatives have been synthesized and evaluated for their antifungal activities, suggesting that the 2-chloro-8-methylquinoline moiety can serve as a basis for the development of new antifungal agents.

Other Investigated Biological Activities

Investigations into the broader biological profile of compounds structurally related to this compound have revealed other potential therapeutic applications. Specifically, N-[(2-chloro-8-methylquinolin-3-yl)methyl]amine derivatives have been synthesized and evaluated for their antidepressant and antiseizure activities. These findings suggest that modifications to the hydroxymethyl group can lead to compounds with significant central nervous system activity. However, these activities have not been reported for this compound itself.

Hemolytic Activity

No direct studies on the hemolytic activity of the specific compound this compound were identified in the reviewed literature. However, the hemolytic potential is a significant consideration for quinoline-based drugs, particularly those developed for antimalarial purposes. For instance, certain 5-aryl-8-aminoquinolines have been developed that exhibit lower hemolytic activity compared to the antimalarial drug tafenoquine, a critical improvement for patient safety. nih.gov

Anti-inflammatory Potential

Derivatives of the this compound scaffold have demonstrated significant anti-inflammatory properties. The quinoline nucleus itself is recognized for its role in compounds with anti-inflammatory effects. nih.govorientjchem.orgresearchgate.net

A novel hybrid molecule incorporating the 2-chloro-8-methylquinoline moiety, specifically 4-(((2-Chloro-8-methylquinolin-3-yl)methylene)amino)-3-thioxo-6-(3,4,5-trimethoxybenzyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one, has been shown to be a potent inhibitor of the lipopolysaccharide (LPS)-induced inflammatory response. This hybrid compound exhibited outstanding inhibitory activity against cyclooxygenase-2 (COX-2) with an IC₅₀ value of 0.40 µM, which is approximately 25 times more potent than the reference drugs celecoxib (B62257) (IC₅₀ = 10.69 µM) and diclofenac (B195802) (IC₅₀ = 10.27 µM). researchgate.net Furthermore, this derivative also demonstrated potent inhibition of 15-lipoxygenase (15-LOX). researchgate.net

In addition to enzyme inhibition, this hybrid compound effectively suppressed the production of pro-inflammatory cytokines. It inhibited the production of tumor necrosis factor-alpha (TNF-α) with an IC₅₀ value of 0.40 µM, again showing significantly higher potency than celecoxib and diclofenac. researchgate.net The production of interleukin-6 (IL-6) was also inhibited by this compound. researchgate.net The ability of chloroquine (B1663885), a well-known quinoline derivative, to inhibit the production of TNF-α, IL-1β, and IL-6 from lipopolysaccharide-stimulated human monocytes/macrophages further underscores the anti-inflammatory potential of the quinoline scaffold. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of a this compound Derivative

| Target | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |

|---|---|---|---|

| COX-2 | 0.40 | Celecoxib | 10.69 |

| COX-2 | 0.40 | Diclofenac | 10.27 |

| TNF-α | 0.40 | Celecoxib | 10.69 |

| TNF-α | 0.40 | Diclofenac | 10.27 |

Data derived from a study on a novel 1,2,4-triazine-quinoline hybrid containing the this compound moiety. researchgate.net

Antimalarial and Antileishmanial Properties

While direct studies on the antimalarial and antileishmanial activities of this compound were not found, the quinoline core is a cornerstone of many antiprotozoal drugs. nih.govnih.govmdpi.com Chloroquine and other 4-aminoquinolines are classic examples of quinoline-based antimalarials. mdpi.com The 7-chloroquinoline (B30040) moiety, in particular, is considered critical for the antimalarial activity of 4-aminoquinoline (B48711) derivatives. nih.gov

Research into quinoline derivatives continues to yield compounds with promising antimalarial and antileishmanial activity. For instance, various 2-substituted quinolines have been investigated as potential antileishmanial drug candidates. nih.gov Some chloroquine hybrids have demonstrated a potential leishmanicidal effect against Leishmania mexicana promastigotes, with IC₅₀ values below 10 µM. nih.gov The mechanism of action for some of these compounds against Leishmania involves inducing the collapse of the parasite's mitochondrial electrochemical membrane potential. nih.gov Furthermore, certain 2-substituted quinolines have shown activity against sitamaquine-resistant Leishmania donovani. nih.gov

In the realm of antimalarials, hybrids of quinoline with other heterocyclic systems, such as pyrimidine (B1678525) and trioxolane, have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov The development of novel quinoline-based compounds remains a key strategy in the search for new and effective treatments for malaria and leishmaniasis. nih.govnih.gove-century.us

Antiviral and Anticonvulsant Activities

The versatility of the quinoline scaffold extends to antiviral and anticonvulsant applications. nih.govnih.gov Although no specific studies on this compound for these activities have been reported, numerous derivatives of quinoline have been synthesized and evaluated for their potential in these areas.

Antiviral Activity: Quinoline derivatives have been identified as a promising scaffold for the development of new antiviral agents. doi.orgnih.govresearchgate.net Studies have shown that certain quinoline derivatives can inhibit the replication of viruses such as the dengue virus. nih.govresearchgate.net For instance, two novel quinoline derivatives demonstrated dose-dependent inhibition of dengue virus serotype 2, possibly by impairing the accumulation of the viral envelope glycoprotein (B1211001) during the early stages of infection. nih.govresearchgate.net Other research has focused on 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives, which have shown to inhibit Zika virus (ZIKV) replication in vitro. nih.gov The antiviral potential of quinolines is an active area of research, with efforts to modify the quinoline structure to enhance efficacy and reduce cytotoxicity. nih.gov

Anticonvulsant Activity: The quinoline nucleus is a constituent of various compounds with demonstrated anticonvulsant properties. nih.govnih.gov A number of 8-substituted quinoline derivatives have been synthesized and tested for their activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole. bohrium.comnih.govresearchgate.net Several of these compounds, particularly those featuring a 2-hydroxypropyloxyquinoline moiety, displayed excellent anticonvulsant activity. bohrium.comnih.govresearchgate.net The anticonvulsant effects of some of these derivatives are thought to be linked to beta-blocking properties and their aryloxypropanolamine structure. bohrium.comnih.govresearchgate.net Further studies on other quinoline derivatives, such as 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinolines, have identified compounds with significant anticonvulsant activity and a favorable safety profile in preclinical models. nih.gov

Elucidation of Biological Mechanisms of Action

Understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their further development as therapeutic agents.

Interaction with Molecular Targets (e.g., enzymes, receptors)

A key mechanism of action for the anti-inflammatory effects of derivatives of this compound is the direct inhibition of pro-inflammatory enzymes. As previously mentioned, a hybrid derivative containing this scaffold was identified as a potent dual inhibitor of COX-2 and 15-LOX. researchgate.net Molecular docking studies have suggested that these types of hybrid molecules can fit well within the active sites of these enzymes, explaining their potent inhibitory activity. researchgate.net

Furthermore, derivatives of 2-chloro-8-methylquinoline have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. e-century.us The anticonvulsant activity of some quinoline derivatives is hypothesized to involve the inhibition of voltage-gated ion channels and the modulation of GABAergic activity, potentially through interaction with the GABA-A receptor. nih.gov

Disruption of Cellular Processes and Modulation of Signaling Pathways

The anti-inflammatory activity of this compound derivatives is also mediated by the modulation of key inflammatory signaling pathways. The potent inhibition of TNF-α and IL-6 production in LPS-activated macrophages by a hybrid derivative demonstrates its ability to interfere with the cellular processes that lead to a systemic inflammatory response. researchgate.net The inhibition of these cytokines is a critical mechanism for controlling inflammation and tissue damage. researchgate.net

In the context of antileishmanial activity, certain quinoline derivatives have been shown to disrupt the mitochondrial function of the parasite. The collapse of the mitochondrial electrochemical membrane potential is a significant cellular process that can be targeted to induce parasite death. nih.gov For antiviral activity, some quinoline derivatives have been observed to impair the accumulation of viral envelope glycoproteins, which is an essential step in the viral replication cycle. nih.govresearchgate.net

Comprehensive Structure-Activity Relationship (SAR) Derivation

The exploration of the structure-activity relationships (SAR) of this compound and its analogs has revealed critical insights into the molecular features that govern their biological activities. Investigations have primarily focused on modifications of the hydroxymethyl group at the 3-position and substitutions on the quinoline ring, leading to the identification of key determinants for antidepressant and antifungal properties.

A significant study involved the synthesis of a series of N-[(2-chloro-8-methylquinolin-3-yl)methyl] amine derivatives, where the hydroxyl group of the parent compound was replaced by various substituted amine functionalities. These modifications were instrumental in elucidating the impact of the side chain at the 3-position on the observed biological effects. The synthesized compounds were evaluated for their in vivo antidepressant activity using the forced swim test in rats and for their in vitro antifungal activity against several fungal strains.

Antidepressant Activity:

The antidepressant screening of the synthesized N-((2-chloro-8-methylquinolin-3-yl)methyl) amine derivatives revealed that the nature of the substituent on the amine moiety plays a crucial role in modulating activity.

Key Research Findings:

Influence of Amine Substituents: A noteworthy observation was that derivatives bearing specific substituted anilines, as well as butylamine (B146782) and cyclohexylamine, exhibited significant antidepressant effects.

Active Compounds: Compounds 4b , 4c , 4d , 4e , 4i , and 4o were identified as having the most promising antidepressant activity, as they significantly reduced the duration of immobility in the forced swim test acs.org.

MAO Inhibition: Further in vitro testing for monoamine oxidase (MAO) inhibitory effect was conducted on these active compounds to explore the potential mechanism of their antidepressant action acs.org.

Interactive Data Table: Antidepressant Activity of this compound Derivatives

| Compound | Substituent (R) in -NHR | Antidepressant Activity (Forced Swim Test) |

| 4b | Substituted Aniline | Significant reduction in immobility acs.org |

| 4c | Substituted Aniline | Significant reduction in immobility acs.org |

| 4d | Substituted Aniline | Significant reduction in immobility acs.org |

| 4e | Substituted Aniline | Significant reduction in immobility acs.org |

| 4i | Substituted Aniline | Significant reduction in immobility acs.org |

| 4o | Butylamine | Significant reduction in immobility acs.org |

Antifungal Activity:

The same series of N-((2-chloro-8-methylquinolin-3-yl)methyl) amine derivatives was also screened for antifungal activity against various fungal strains, demonstrating the broad biological potential of this scaffold.

Key Research Findings:

Broad-Spectrum Potential: The screening encompassed multiple fungal species, including Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum, indicating an effort to identify broad-spectrum antifungal agents acs.org.

Further insights into the SAR of the 2-chloro-3-substituted quinoline scaffold can be drawn from studies on related molecules, such as azetidin-2-one (B1220530) fused 2-chloro-3-formyl quinoline derivatives. While these compounds have a different functional group at the 3-position, the impact of substitutions on the quinoline ring provides valuable information.

Impact of the 8-Methyl Group: The methyl group at the 8-position can influence the lipophilicity and steric properties of the molecule, which in turn can affect its interaction with biological targets.

Significance of the 3-Position Substituent: The nature of the substituent at the 3-position is a critical determinant of biological activity. The conversion of the hydroxymethyl group in this compound to various amine derivatives has been shown to be a successful strategy for generating compounds with significant antidepressant activity acs.org. The aldehyde precursor, 2-chloro-8-methylquinoline-3-carbaldehyde, has also been utilized to create other biologically active molecules, such as Schiff bases and thiazolidinones nih.gov.

Applications in Chemical and Medicinal Sciences

Utility as Building Blocks for Complex Organic Molecules

(2-Chloro-8-methylquinolin-3-yl)methanol is a prime example of a heterocyclic building block, a class of compounds essential for the synthesis of fine chemicals and pharmaceuticals. The molecule's utility stems from the reactivity of its distinct components: the quinoline (B57606) ring, the chlorine atom at the 2-position, and the methanol (B129727) group at the 3-position.

The direct precursor, 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571), is synthesized via the Vilsmeier-Haack reaction from N-(2-tolyl)acetamide. nih.govchemijournal.com This aldehyde is readily reduced to this compound using reagents like sodium borohydride (B1222165). The aldehyde itself is a versatile intermediate, undergoing a variety of reactions that highlight the synthetic potential of this quinoline system. For instance, it can be condensed with anilines to form Schiff bases or with hydroxylamine (B1172632) to eventually yield cyano-quinolines. rsc.org These reactions demonstrate the accessibility of the C3 position for elaboration into diverse functional groups, a potential that extends to the methanol derivative.

The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various substituents, while the hydroxyl group of the methanol moiety can be engaged in esterification, etherification, or oxidation reactions. This dual reactivity enables chemists to use this compound as a linchpin in multi-step syntheses to construct intricate molecular frameworks. Reviews on the chemistry of the parent 2-chloroquinoline-3-carbaldehydes extensively document reactions such as substitution, condensation, and cyclization, which are fundamental to building complex heterocyclic systems. rsc.orgrsc.orgresearchgate.net

Table 1: Representative Reactions of the 2-Chloro-8-methylquinoline-3-carbaldehyde Precursor

| Reactant(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Sodium borohydride | Reduction | This compound | rsc.org |

| Substituted Anilines | Condensation (Schiff Base Formation) | 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine | rsc.org |

| Hydroxylamine hydrochloride, then thionyl chloride | Condensation/Dehydration | 2-Chloro-3-cyanoquinoline | rsc.org |

| Formamide, Formic Acid | Cyclization | Pyrrolo[3,4-b]quinolinone | rsc.org |

Role in Developing Analogs of Natural Products (e.g., Camptothecin)

The quinoline skeleton is a core component of numerous biologically active natural products, particularly alkaloids. The indoloquinoline alkaloid cryptolepine (B1217406), isolated from the West African shrub Cryptolepis sanguinolenta, is a prominent example. nih.govresearchgate.net This class of compounds exhibits significant biological activities, including antimalarial and cytotoxic properties. nih.gov The synthesis of cryptolepine and its analogs, such as isocryptolepine, often involves the strategic use of substituted quinoline precursors. nih.govresearchgate.netrsc.org Syntheses have been reported starting from 4-chloroquinoline, demonstrating the principle of using halogenated quinolines to build the final tetracyclic system. researchgate.net This establishes a clear precedent for the use of compounds like this compound as starting points for creating analogs of these important natural products.

While a direct synthesis of Camptothecin using this specific methanol derivative is not prominently documented, the general synthesis of Camptothecin analogs frequently relies on building upon a quinoline core. nih.govgoogle.com The development of novel analogs is an active area of research, aiming to improve water solubility and antitumor activity. nih.govresearchgate.net The functional handles on this compound make it a theoretically viable starting point for constructing the polycyclic system of Camptothecin or its simplified analogs.

Contributions to the Design and Synthesis of Novel Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The quinoline ring is considered a "privileged scaffold" in medicinal chemistry because its derivatives are known to bind to a wide variety of biological targets, leading to a broad range of therapeutic activities. researchgate.net

The derivatization of 2-chloroquinoline-3-carbaldehydes, the direct precursors to this compound, is a well-established strategy for generating novel pharmacophores. rsc.orgresearchgate.net For example, multicomponent reactions involving 2-chloro-3-formylquinolines have been used to create complex fused heterocyclic systems like dihydrobenzo[b]pyrimido researchgate.netresearchgate.netnaphthyridines. rsc.org Furthermore, recent studies have focused on synthesizing new quinoline derivatives and evaluating them for antibacterial and anthelmintic properties. researchgate.net These efforts underscore the importance of the substituted 2-chloroquinoline (B121035) framework as a launchpad for discovering new biologically active agents. The design of these molecules often involves creating hybrid structures that combine the quinoline core with other pharmacologically relevant moieties to enhance or modulate biological activity. researchgate.net

Potential in Materials Science for Enhanced Electronic and Photonic Properties

The structural characteristics of this compound suggest its potential for applications in materials science. X-ray crystallography studies reveal that the molecule is nearly planar. researchgate.netscielo.br This planarity, combined with intermolecular forces, facilitates ordered packing in the solid state.

Key intermolecular interactions observed in the crystal structure include O—H⋯O hydrogen bonds, which generate chains of molecules. researchgate.netscielo.br Additionally, the crystal structure is stabilized by C—H⋯π interactions and, crucially, aromatic π–π stacking interactions with a centroid–centroid distance of 3.661 Å. researchgate.netscielo.br Such π–π stacking is fundamental to charge transport in organic semiconductors and can influence the electronic and photophysical properties of a material.

Polyquinolines and other substituted quinoline derivatives are known to exhibit interesting photophysical properties, including fluorescence and electroluminescence, making them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netdtic.mil The absorption and emission properties of quinoline derivatives can be fine-tuned by altering the substituents on the quinoline ring. scielo.brrsc.org The specific arrangement of electron-donating (methyl) and electron-withdrawing (chloro) groups, along with the planar structure of this compound, provides a foundation for designing materials with tailored electronic and photonic characteristics.

Table 2: Crystallographic and Structural Data for this compound

| Parameter | Value | Significance in Materials Science | Reference |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₀ClNO | Defines the basic atomic composition. | researchgate.netscielo.br |

| Planarity (r.m.s. deviation) | 0.017 Å | Promotes efficient molecular packing and π-orbital overlap. | researchgate.netscielo.br |

| Hydrogen Bonding | O—H⋯O interactions forming C(2) chains | Directs self-assembly into ordered structures. | researchgate.netscielo.br |

| π–π Stacking Distance | 3.661 (2) Å | Crucial for charge transport and electronic communication between molecules. | researchgate.netscielo.br |

| Other Interactions | C—H⋯π interactions | Further stabilizes the crystal packing. | researchgate.netscielo.br |

Q & A

Q. 1.1. What synthetic strategies are effective for preparing (2-Chloro-8-methylquinolin-3-yl)methanol derivatives?

A common approach involves the reduction of imine intermediates derived from 2-chloro-8-methyl-3-formylquinoline. For example, NaBHCN at pH ≈ 6 selectively reduces imines to secondary amines under mild conditions, avoiding side reactions common with stronger reductants like LiAlH . This method is advantageous for preserving halogen and methyl substituents on the quinoline ring. Post-reduction purification often employs cold methanol washing, as described in crystallographic studies of related compounds .

Q. 1.2. How can the molecular structure of this compound be confirmed using spectroscopic methods?

Key techniques include:

- 1H-NMR : Look for characteristic signals, such as the methyl group (δ ~2.4 ppm for CH) and the methanol-derived CH group (δ ~4.5–5.0 ppm) .

- Mass spectrometry : Exact mass analysis (e.g., [M+H]+ = 207.057) helps confirm molecular formula (CHClNO) and rule out fragmentation artifacts .

- IR spectroscopy : Hydroxyl stretches (ν ~3200–3600 cm) and aromatic C=C/C-Cl vibrations (ν ~1500–1600 cm) provide functional group evidence .

Advanced Research Questions

Q. 2.1. How can X-ray crystallography resolve the 3D structure and packing interactions of this compound derivatives?

Crystallographic workflows involve:

- Data collection : High-resolution (e.g., MoKα radiation, λ = 0.71073 Å) at low temperatures (100 K) to minimize thermal motion .

- Structure solution : Use SHELXS/SHELXD for phase determination via direct methods or experimental phasing .

- Refinement : SHELXL refines anisotropic displacement parameters and twin corrections (e.g., inversion twinning with domain ratios) .

- Visualization : ORTEP-3 or WinGX generates thermal ellipsoid plots and packing diagrams, highlighting hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles (e.g., 70.22° between quinoline and methoxyphenyl planes) .

Q. 2.2. How to address contradictions in spectroscopic vs. crystallographic data for quinoline methanol derivatives?

- Case example : Discrepancies in proton assignments (e.g., CH vs. CH signals) can arise from dynamic effects in solution (NMR) vs. static crystal environments. Cross-validate using:

- DFT calculations : Compare theoretical NMR shifts with experimental data.

- Variable-temperature NMR : Detect conformational flexibility .

- Twinning in crystallography : Use SHELXL’s TWIN/BASF commands to refine twin fractions (e.g., 0.86:0.14 domain ratios) and avoid misinterpretation of bond lengths/angles .

Q. 2.3. What advanced functionalization methods are suitable for the 3-position of 2-chloro-8-methylquinoline?

- Methylene insertion : Condensation with ketones or aldehydes forms α,β-unsaturated ketones (e.g., via Claisen-Schmidt reactions), enabling pyrazolone or trifluoromethyl derivatives .

- Protection/deprotection : Use TMSCl to protect the methanol group during electrophilic substitutions, then regenerate the hydroxyl post-reaction .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require palladium catalysts (e.g., Pd(PPh)) and careful control of Cl substituent reactivity .

Methodological Best Practices

Q. 3.1. How to optimize crystallographic refinement for halogenated quinolines?

- Restraints : Apply SIMU/DELU restraints in SHELXL to manage disorder in chloro/methyl groups.

- Hydrogen bonding : Use SHELXPRO to generate hydrogen-bond tables (e.g., D–H⋯A distances ≈ 2.2–2.5 Å) and validate against PLATON alerts .

- Validation tools : Check CIF files with CheckCIF/PLATON to identify symmetry errors or missed twinning .

Q. 3.2. What analytical workflows ensure reproducibility in quinoline methanol synthesis?

- Reaction monitoring : Use TLC (silica gel, hexane/EtOAc eluent) to track imine formation and reduction progress .

- Purification : Recrystallize from methanol/water mixtures to remove unreacted aldehydes or amines.

- Data archiving : Deposit crystallographic data in the Cambridge Structural Database (CSD) and share raw NMR/Fourier maps via open repositories (e.g., Zenodo) to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。